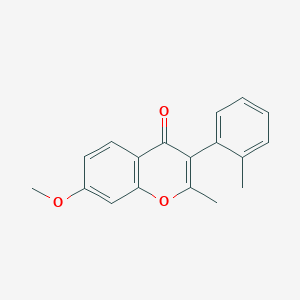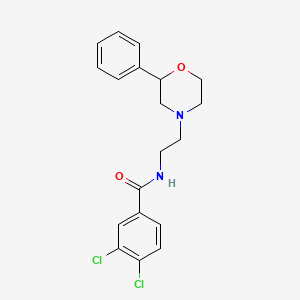
3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide” is likely an organic compound containing a benzamide group. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including pharmaceuticals and materials science .
Scientific Research Applications
Anti-Acetylcholinesterase Activity : A study by Sugimoto et al. (1990) reported on piperidine derivatives, including compounds similar to 3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide, which showed potent anti-acetylcholinesterase (anti-AChE) activity. Such activity is significant in the context of antidementia agent development (Sugimoto et al., 1990).
Anti-Tubercular Properties : Nimbalkar et al. (2018) synthesized novel derivatives that showed promising in vitro anti-tubercular activity. The study underscores the potential of such compounds in developing new treatments against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Dopamine Receptor Binding : Köhler et al. (1986) investigated the binding of substituted benzamide compounds, similar to the one , to dopamine receptors in the rat brain. These findings are pertinent for neurological studies and potential treatments of related disorders (Köhler et al., 1986).
Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides showed class III electrophysiological activity in cardiac applications. This highlights the potential of these compounds in treating arrhythmias (Morgan et al., 1990).
Antipathogenic Activity : Limban et al. (2011) synthesized thiourea derivatives that showed significant anti-pathogenic activity, especially against bacteria known for biofilm growth. This study points to the application of these compounds in developing new antimicrobial agents (Limban et al., 2011).
Neuroleptic Activity : Iwanami et al. (1981) researched benzamides for their neuroleptic properties, indicating the role of such compounds in treating psychosis (Iwanami et al., 1981).
properties
IUPAC Name |
3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-16-7-6-15(12-17(16)21)19(24)22-8-9-23-10-11-25-18(13-23)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVQKWHMNGXGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

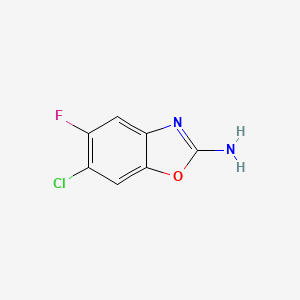
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2923467.png)
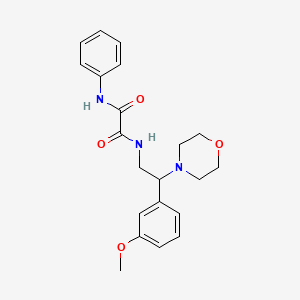
![2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923472.png)
![2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2923475.png)
![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)
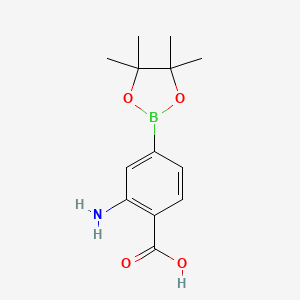
![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)
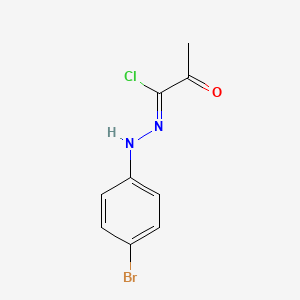
![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)
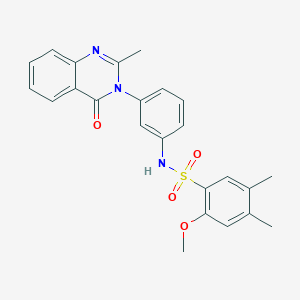
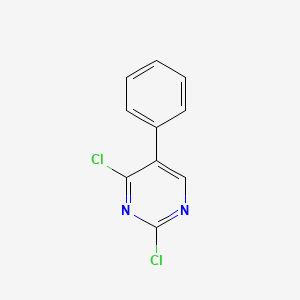
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2923488.png)
